2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol
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Overview
Description
2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol is a complex organic compound that features a brominated benzodioxin ring system
Preparation Methods
The synthesis of 2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol typically involves several steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring.
Formation of the Imino Group: The brominated benzodioxin is then reacted with an appropriate amine to introduce the imino group.
Final Coupling: The final step involves the coupling of the imino group with phenol under basic conditions to yield the target compound.
Chemical Reactions Analysis
2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol undergoes various chemical reactions:
Scientific Research Applications
2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, particularly against strains like Bacillus subtilis and Escherichia coli.
Materials Science: It can be used in the synthesis of advanced materials due to its unique structural properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol can be compared with similar compounds such as:
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride: This compound shares the benzodioxin ring but differs in its functional groups.
1,4-Benzodioxin, 2,3-dihydro-: This compound lacks the bromine and imino groups, making it less reactive in certain chemical reactions.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: This compound has a similar brominated ring system but contains a thiadiazole ring instead of a benzodioxin ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C15H12BrNO3 |
---|---|
Molecular Weight |
334.16 g/mol |
IUPAC Name |
2-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)iminomethyl]phenol |
InChI |
InChI=1S/C15H12BrNO3/c16-11-7-14-15(20-6-5-19-14)8-12(11)17-9-10-3-1-2-4-13(10)18/h1-4,7-9,18H,5-6H2 |
InChI Key |
HMXPGFCSGZKXNU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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